molecular formula C7H15N3S B13502182 2-(4-Aminopiperidin-1-yl)ethanethioamide

2-(4-Aminopiperidin-1-yl)ethanethioamide

Cat. No.: B13502182
M. Wt: 173.28 g/mol
InChI Key: IUMZNGZEKPPORL-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)ethanethioamide is a piperidine-based compound featuring a thioamide functional group (-C(=S)-NH₂) attached to a 4-aminopiperidine moiety. This structure combines the conformational flexibility of the piperidine ring with the electron-withdrawing properties of the thioamide group, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Notably, piperidine derivatives are widely explored in drug discovery due to their ability to mimic natural substrates and interact with biological targets .

Properties

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)ethanethioamide

InChI

InChI=1S/C7H15N3S/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11)

InChI Key

IUMZNGZEKPPORL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)ethanethioamide typically involves the reaction of 4-aminopiperidine with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Aminopiperidin-1-yl)ethanethioamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)ethanethioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(4-Aminopiperidin-1-yl)ethanethioamide can yield sulfoxides or sulfones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares structural similarities with other piperidine- and thioamide-containing derivatives. Key analogues include:

Compound Name Structural Features Key Differences vs. Target Compound
2-(4-Aminopiperidin-1-yl)ethanethioamide 4-Aminopiperidine + ethanethioamide Reference compound
Compound 20 Phenyl, 4-phenylpiperazine, pyridazine Pyridazine ring and phenylpiperazine substituent
Compound 21 4-Chlorophenyl, morpholine, pyridazine Morpholine and chlorophenyl groups
Compound 22 4-Chlorophenyl, 4-benzylpiperidine, pyridazine Benzylpiperidine and chlorophenyl substituents
Compound in Thiazolidine ring, Z-configuration, p-tolyl groups, S⋯S interactions Thiazolidine core and extended conjugation

Key Observations :

  • The 4-aminopiperidine group enhances hydrogen-bonding capacity compared to morpholine (Compound 21) or benzylpiperidine (Compound 22) .
Physical Properties
Compound Melting Point (°C) Crystallization Solvent Notes
Target Compound Not reported Not available Discontinued in commercial use
Compound 20 177–179 Ethanol White crystalline solid
Compound 21 66–67 Benzene/petroleum ether Yellow solid
Compound 22 83–84 Benzene/petroleum ether Beige solid

The absence of aromatic substituents (e.g., phenyl or p-tolyl groups) in the target compound likely lowers its melting point compared to Compounds 20–22, though experimental data is lacking.

Research Implications and Limitations

  • Limitations : Lack of reported synthesis protocols and biological data hinders direct comparison with analogues. Commercial discontinuation suggests challenges in scalability or stability .

Biological Activity

2-(4-Aminopiperidin-1-yl)ethanethioamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(4-Aminopiperidin-1-yl)ethanethioamide is C7H16N2SC_7H_{16}N_2S, with a molecular weight of approximately 160.28 g/mol. Its structure features a piperidine ring and a thioamide group, which contribute to its unique reactivity and biological interactions.

Property Details
Molecular FormulaC7H16N2S
Molecular Weight160.28 g/mol
Functional GroupsThioamide, Amino
Structural CharacteristicsPiperidine ring, Ethanamine backbone

The biological activity of 2-(4-Aminopiperidin-1-yl)ethanethioamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various pharmacological effects. Preliminary studies indicate that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity

Research highlights several potential biological activities associated with 2-(4-Aminopiperidin-1-yl)ethanethioamide:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on certain enzymes, suggesting that this compound may also possess enzyme-inhibitory properties.
  • Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, which could have implications for mood regulation and cognitive enhancement.
  • Pharmacological Potential : Its unique structure allows it to act as a potential therapeutic agent in various medical applications.

Comparative Analysis

To better understand the uniqueness of 2-(4-Aminopiperidin-1-yl)ethanethioamide, it is beneficial to compare it with related compounds:

Compound Name Structure Features Unique Properties
2-(4-Aminopiperidin-1-yl)ethanolSimilar piperidine ring; contains ethanol groupDifferent biological activity
4-AminopiperidineBasic structure without ethanethioamideKnown for neurotransmitter modulation
N-(pyrrolidin-1-yl)thioacetamideContains pyrrolidine instead of piperidineExplored for anti-inflammatory properties

The presence of the thioamide group in 2-(4-Aminopiperidin-1-yl)ethanethioamide distinguishes it from its counterparts, potentially enhancing its reactivity and biological interactions compared to similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds similar to 2-(4-Aminopiperidin-1-yl)ethanethioamide. These studies often focus on:

  • Pharmacodynamics : Investigating how the compound affects biological systems at various concentrations.
  • Safety Profiles : Assessing toxicity levels and potential side effects, including skin irritation and harmful effects upon ingestion.
  • Therapeutic Applications : Exploring its potential use in treating neurological disorders or as an enzyme inhibitor.

For instance, preliminary findings suggest that compounds with a similar structural framework can exhibit significant pharmacological activity, pointing towards the therapeutic potential of 2-(4-Aminopiperidin-1-yl)ethanethioamide in clinical settings .

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